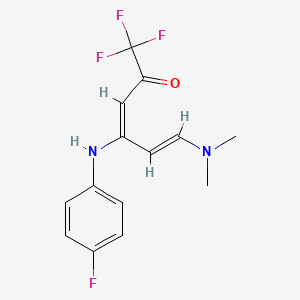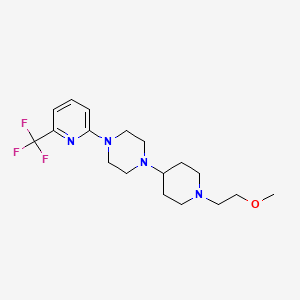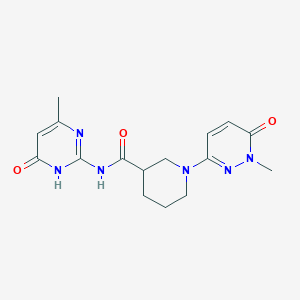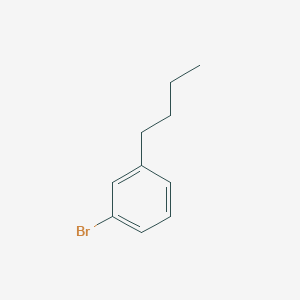
1-Bromo-3-butylbenzene
Übersicht
Beschreibung
1-Bromo-3-butylbenzene is a chemical compound with the molecular formula C10H13Br . It has an average mass of 213.114 Da and a monoisotopic mass of 212.020050 Da .
Synthesis Analysis
The synthesis of 1-Bromo-3-butylbenzene can be achieved through electrophilic aromatic substitution reactions . A common method for preparing alkyl halides from alkenes is with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) solution with the presence of light .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-butylbenzene consists of a benzene ring substituted with a bromine atom and a butyl group . The molecule has freely rotating bonds and does not have any hydrogen bond acceptors or donors .
Chemical Reactions Analysis
1-Bromo-3-butylbenzene can participate in various chemical reactions. For instance, it can be used as an electrophilic partner for a variety of cross-coupling reactions . It can also undergo bromination reactions .
Physical And Chemical Properties Analysis
1-Bromo-3-butylbenzene has a density of 1.2±0.1 g/cm3, a boiling point of 243.3±9.0 °C at 760 mmHg, and a flash point of 109.8±9.3 °C . It has a molar refractivity of 52.8±0.3 cm3 and a molar volume of 171.4±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
1. Lithium-Bromine Exchange Reactions
1-Bromo-3-butylbenzene has been studied for its reactivity in lithium-bromine exchange reactions. In a study by Bailey, Luderer, and Jordan (2006), they observed that the outcome of reactions with n-BuLi or t-BuLi in various solvents affects the product yield significantly. This research highlights the importance of solvent choice in chemical reactions involving 1-Bromo-3-butylbenzene (Bailey, Luderer, & Jordan, 2006).
2. Bromination Kinetics and Mechanisms
Shernyukov et al. (2019) investigated the kinetics and mechanisms of bromination reactions involving compounds like 1-Bromo-3-butylbenzene. Their findings indicated complex reaction dynamics, influenced by factors such as bromine concentration and solvent conditions (Shernyukov et al., 2019).
3. Applications in Fragrance Synthesis
The compound's use in fragrance synthesis was explored by Scrivanti et al. (2008), demonstrating its utility in creating floral fragrances. Their study showed how it reacts under specific conditions to produce valuable fragrance compounds (Scrivanti et al., 2008).
4. Role in Biaryl Synthesis
Leroux and Schlosser (2002) focused on the synthesis of biaryls using 1-Bromo-3-butylbenzene. Their research demonstrated the compound's role in forming complex organic structures, which are crucial in various chemical syntheses (Leroux & Schlosser, 2002).
5. Ultrasound Assisted Organic Synthesis
Harikumar and Rajendran (2014) showed how ultrasound can enhance the preparation of compounds like 1-Bromo-3-butylbenzene. This technique improves reaction rates and yields, suggesting new methods for chemical synthesis (Harikumar & Rajendran, 2014).
6. Alumacyclonona-2,4,6,8-tetraene Formation
Agou et al. (2015) explored the reaction of 1-Bromo-3-butylbenzene with hexyne, leading to alumacyclonona-2,4,6,8-tetraene. Their work contributes to the understanding of complex organic reaction mechanisms (Agou et al., 2015).
7. Utilization in Chemical Synthesis
Nagarapu et al. (2009) developed new synthetic routes for valuable compounds using 1-Bromo-3-butylbenzene. Their work showcases the versatility of the compound in synthesizing biologically active molecules (Nagarapu et al., 2009).
8. Pincer Palladium(II) Complex Formation
Yamamoto et al. (2008) investigated the formation of a pincer palladium(II) complex using 1-Bromo-3-butylbenzene, demonstrating its role in complex inorganic syntheses and catalytic activities (Yamamoto et al., 2008).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-3-butylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1-Bromo-3-butylbenzene undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 1-Bromo-3-butylbenzene involves the electrophilic aromatic substitution reactions of benzene . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, reforming the aromatic ring .
Result of Action
The result of the action of 1-Bromo-3-butylbenzene is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the reaction .
Action Environment
The action of 1-Bromo-3-butylbenzene can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the rate of the electrophilic aromatic substitution reaction could be affected by the temperature and the concentration of the electrophile . Additionally, the stability of 1-Bromo-3-butylbenzene could be affected by exposure to light, heat, or certain chemicals.
Safety and Hazards
1-Bromo-3-butylbenzene should be stored in a sealed container in a dry room at room temperature . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-3-butylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSTXWBNDJBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2710282.png)
![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)
![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)
![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)
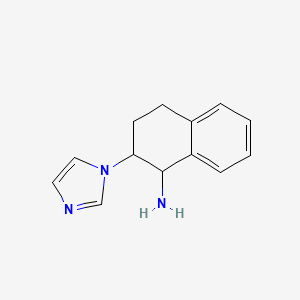
![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)
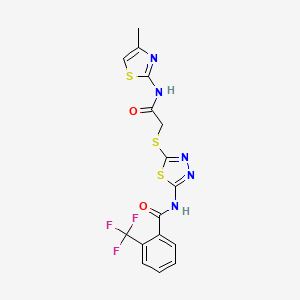

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)

